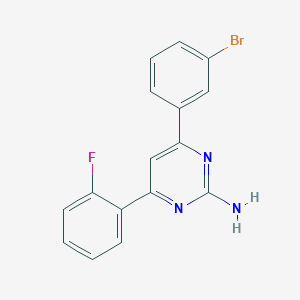

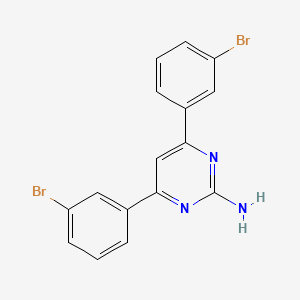

4,6-Bis(3-bromophenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

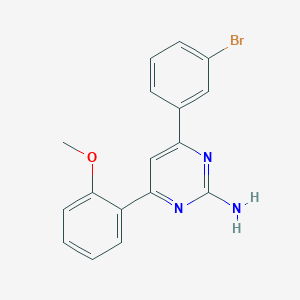

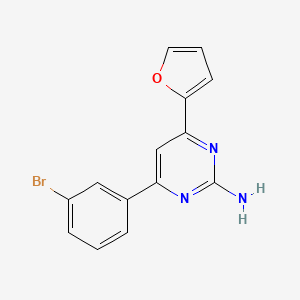

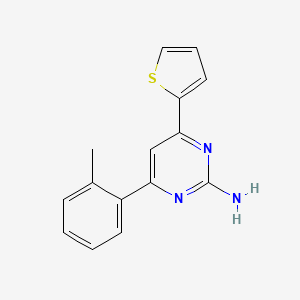

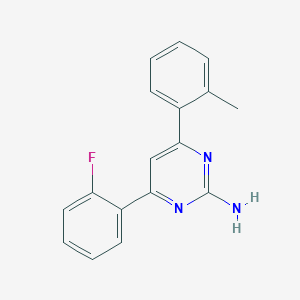

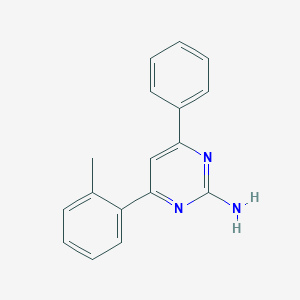

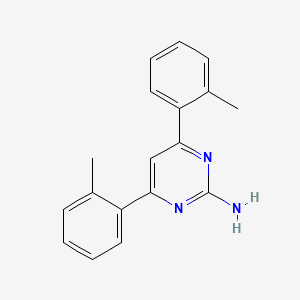

“4,6-Bis(3-bromophenyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Molecular Structure Analysis

The molecular structure of similar compounds has been solved using techniques like FT-IR, 1H/13C-NMR spectral, and elemental analyses . The structure was also refined by least-squares technique in the full matrix anisotropic approximation .Chemical Reactions Analysis

While specific chemical reactions involving “4,6-Bis(3-bromophenyl)pyrimidin-2-amine” are not detailed in the retrieved sources, related compounds have shown various biological activities. For instance, pyrazoline derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Scientific Research Applications

Biological Activities

This compound has been used in the synthesis of pyrazoline derivatives, which have shown a range of biological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxicity Studies

The compound has been used in neurotoxicity studies, specifically investigating the effects of pyrazoline derivatives on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brains of alevins .

Antimicrobial Potential

The compound has been used in the synthesis of bis-pyrimidine derivatives, which have shown significant antimicrobial potential against both Gram-positive and Gram-negative bacterial species, as well as fungal species .

Anticancer Applications

Bis-pyrimidine derivatives synthesized using this compound have demonstrated high antiproliferative potential against human colorectal carcinoma cancer cell lines .

Material Chemistry

The compound has found application in the field of material chemistry, specifically in the development of light harvesting devices and molecular wires .

Alzheimer’s Disease Research

Derivatives of the compound have been theoretically evaluated as potential inhibitors of amyloid-β peptides aggregation in the human brain, a process involved in the onset of Alzheimer’s disease .

Mechanism of Action

Target of Action

It is known that pyrimidine functionalized compounds, which include 4,6-bis(3-bromophenyl)pyrimidin-2-amine, possess a diverse range of bioactivities . This suggests that they may interact with multiple targets in the body.

Mode of Action

It is known that pyrimidine functionalized compounds can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Given the diverse bioactivities of pyrimidine functionalized compounds, it is likely that multiple pathways are affected .

Result of Action

It is known that pyrimidine functionalized compounds have diverse bioactivities, suggesting that they can induce various molecular and cellular changes .

properties

IUPAC Name |

4,6-bis(3-bromophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEVBKPIUJQIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3-bromophenyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.